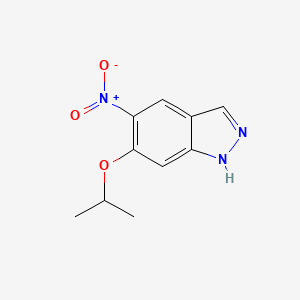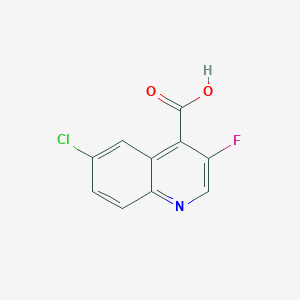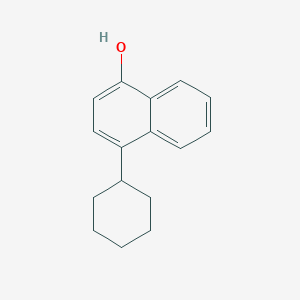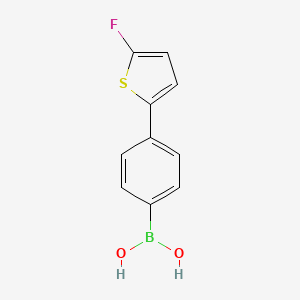
6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone family. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the quinoline ring, a carbonyl group at the 2nd position, and a carboxylic acid group at the 4th position. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,4-difluoroaniline.
Acylation: The aniline undergoes acylation with ethyl oxalyl chloride to form an intermediate.
Cyclization: The intermediate is then cyclized using a base such as sodium ethoxide to form the quinoline ring.
Oxidation: The resulting compound is oxidized to introduce the carbonyl group at the 2nd position.
Hydrolysis: Finally, the ester group is hydrolyzed to yield the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
科学的研究の応用
6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with similar structural features.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Moxifloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which can influence its pharmacokinetic properties and antibacterial activity. The presence of the carboxylic acid group also enhances its solubility and bioavailability compared to other quinolones.
特性
分子式 |
C10H5F2NO3 |
|---|---|
分子量 |
225.15 g/mol |
IUPAC名 |
6,7-difluoro-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-4-5(10(15)16)2-9(14)13-8(4)3-7(6)12/h1-3H,(H,13,14)(H,15,16) |
InChIキー |
KIOSTGAUQXVHPK-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=O)NC2=CC(=C1F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


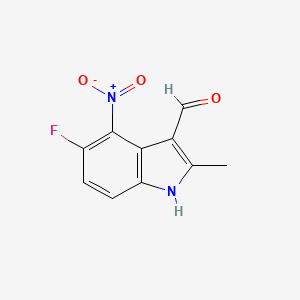
![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

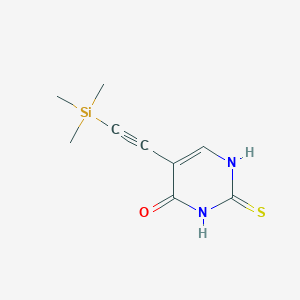
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
